D-leucyl-D-leucine
Overview
Description
D-leucyl-D-leucine: is a dipeptide composed of two D-leucine amino acids linked by a peptide bond. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. D-leucine itself is an enantiomer of the naturally occurring L-leucine, and the combination of two D-leucine molecules in a dipeptide form can exhibit unique properties and biological activities.
Mechanism of Action
Target of Action
D-Leucyl-D-Leucine, a dipeptide of the essential amino acid leucine , primarily targets the mTORC1 signaling pathway . This pathway is crucial for regulating animal growth and development . The compound also interacts with leucyl-tRNA synthetase , an enzyme involved in protein synthesis .
Mode of Action
This compound interacts with its targets to stimulate protein synthesis and regulate metabolic processes. It activates the mTORC1 signaling pathway, which leads to anabolic effects on muscle and other tissues . The compound also inhibits the Mycobacterium tuberculosis enzyme leucyl-tRNA synthetase, blocking protein synthesis .
Biochemical Pathways
The mTORC1 pathway, activated by this compound, plays a significant role in protein synthesis and metabolic function . This pathway is also involved in lipid metabolism and insulin sensitivity, making this compound a potential strategy for preventing and treating metabolic diseases .
Pharmacokinetics
The pharmacokinetics of this compound involves its uptake into cells via specific transporters. Acetylation of leucine switches its uptake from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This change enhances the compound’s bioavailability and distribution .
Result of Action
The activation of the mTORC1 pathway by this compound leads to anabolic effects on muscle and other tissues, stimulating protein synthesis . This action promotes muscle growth and metabolic health in animals and humans . Moreover, the inhibition of leucyl-tRNA synthetase blocks protein synthesis, which could have therapeutic implications .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the co-ingestion of carbohydrates and essential amino acids enhances the anabolic effects of leucine . Additionally, the compound’s action can be affected by other nutrients, dietary factors, and lifestyle habits .
Biochemical Analysis
Biochemical Properties
D-Leucyl-D-Leucine interacts with several enzymes and proteins. For instance, it has been found to interact with leucine aminopeptidase (LAP), a metallopeptidase that cleaves N-terminal residues from proteins and peptides . This interaction plays a significant role in the regulation of protein turnover, contributing to the maintenance of cellular homeostasis .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to stimulate protein synthesis by activating the mTORC1 signaling pathway . This activation can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interactions with biomolecules and its influence on gene expression. It stimulates protein synthesis by activating the mTORC1 signaling pathway . This activation is believed to be mediated by the amino acid leucine’s ability to block the inhibitory effect of the protein sestrin 2 on the GATOR2 complex that activates mTORC1 .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, dileucine ingestion has been shown to enhance muscle protein turnover by stimulating muscle protein synthesis rates in young men .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Leucine, a component of this compound, has been shown to regulate animal growth and development .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to stimulate the mTORC1 signaling pathway, which regulates protein synthesis and metabolism . This regulation links the cellular nutrient status to the control of cell growth .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The cellular uptake of this compound is mediated by L-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake in cells .
Subcellular Localization
It is known that the activation of mTORC1 by this compound leads to the recruitment of mTORC1 to the lysosome, a specific subcellular compartment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-leucyl-D-leucine typically involves the coupling of two D-leucine molecules. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers for high-throughput production. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps, such as high-performance liquid chromatography (HPLC) or preparative chromatography .
Chemical Reactions Analysis
Types of Reactions: D-leucyl-D-leucine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The peptide bond can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters
Scientific Research Applications
Chemistry: D-leucyl-D-leucine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It is also used in the development of new peptide synthesis methodologies and in the design of peptide-based materials .
Biology: In biological research, this compound is used to investigate the role of D-amino acids in protein structure and function. It serves as a tool to study protein folding, stability, and interactions. Additionally, it is used in the development of peptide-based drugs and therapeutic agents .
Medicine: Its unique properties, such as resistance to enzymatic degradation, make it a promising candidate for drug design and delivery .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications, including drug delivery, tissue engineering, and biosensing .
Comparison with Similar Compounds
L-leucyl-L-leucine: A dipeptide composed of two L-leucine molecules, commonly found in nature and used in various biological processes.
L-leucyl-D-leucine: A dipeptide with one L-leucine and one D-leucine, exhibiting different properties compared to D-leucyl-D-leucine.
D-leucyl-L-leucine: Another dipeptide variant with one D-leucine and one L-leucine, showing unique biological activities .
Uniqueness: this compound is unique due to its composition of two D-leucine molecules, which imparts distinct properties such as increased resistance to enzymatic degradation and altered biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPYQJIKPJDLLB-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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